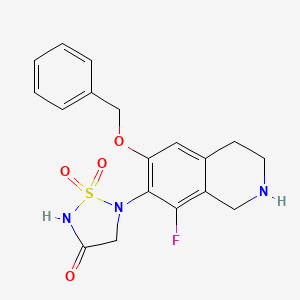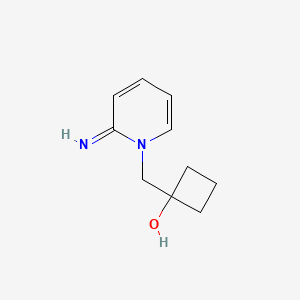
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 2-iminopyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the 2-iminopyridinylmethyl intermediate: This can be achieved by reacting 2-aminopyridine with formaldehyde under acidic conditions to form the 2-iminopyridinylmethyl group.
Cyclobutanol formation: The cyclobutanol moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Coupling reaction: The final step involves coupling the 2-iminopyridinylmethyl intermediate with the cyclobutanol moiety using a suitable coupling reagent, such as a Grignard reagent or an organolithium compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of 1-((2-aminopyridin-1-yl)methyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving imine and hydroxyl groups.
Medicine: Potential use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol depends on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, coordination to metal centers, or covalent modification of biological molecules. The imine and hydroxyl groups play key roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-((2-Aminopyridin-1-yl)methyl)cyclobutan-1-ol: Similar structure but with an amine group instead of an imine group.
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol is unique due to the combination of its cyclobutane ring, imine group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(2-iminopyridin-1-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H14N2O/c11-9-4-1-2-7-12(9)8-10(13)5-3-6-10/h1-2,4,7,11,13H,3,5-6,8H2 |
InChI Key |
JLCZSRWHGKVGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN2C=CC=CC2=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


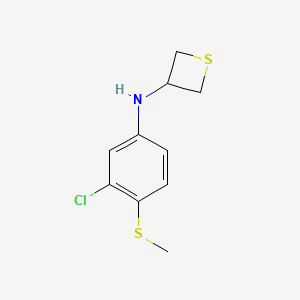
![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)

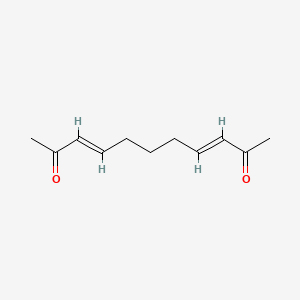
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
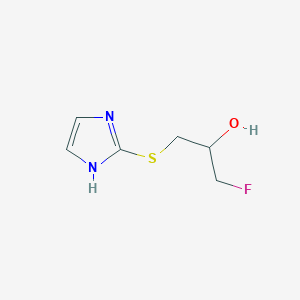
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)
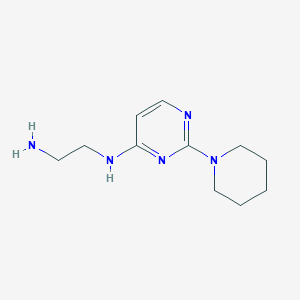
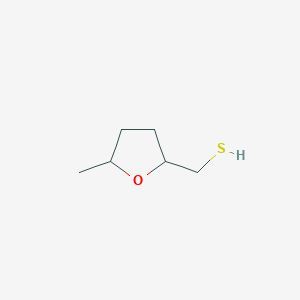
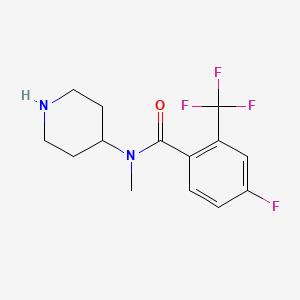
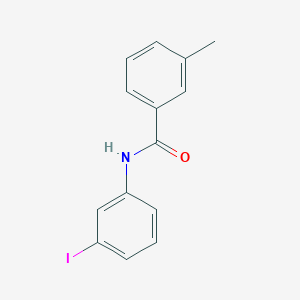
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
